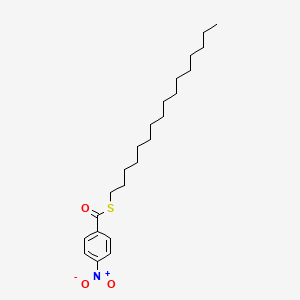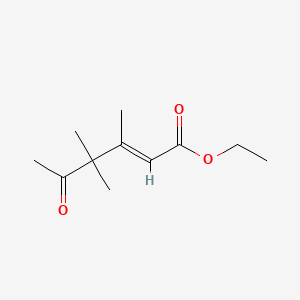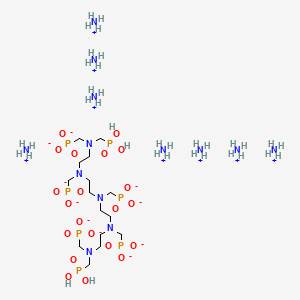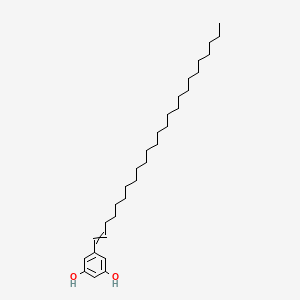![molecular formula C13H14Cl2N2O2 B14359751 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid CAS No. 92026-89-6](/img/structure/B14359751.png)
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for treating various cancers. This compound features an indole ring, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid typically involves the introduction of the bis(2-chloroethyl)amino group to the indole ring. One common method is through the reaction of indole-3-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.
化学反応の分析
Types of Reactions
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can lead to the formation of new compounds with different functional groups attached to the indole structure.
科学的研究の応用
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s cytotoxic properties make it useful in studying cell biology and the mechanisms of cell death.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions that can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Melphalan: A nitrogen mustard derivative with similar cytotoxic properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole ring structure, which imparts additional biological activity and potential therapeutic benefits. The presence of the indole ring distinguishes it from other nitrogen mustards and may contribute to its specific interactions with biological targets.
特性
CAS番号 |
92026-89-6 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC名 |
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
InChIキー |
VADOEFPUDLPCSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
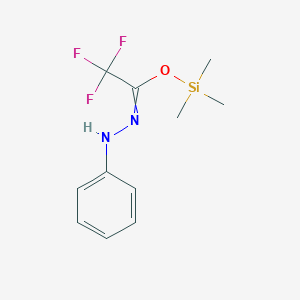
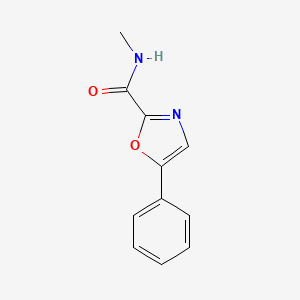
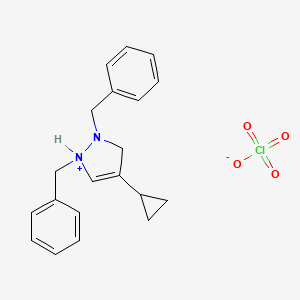
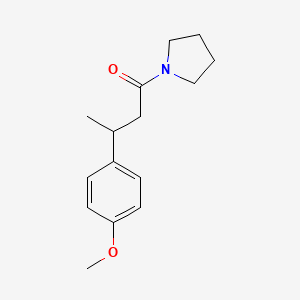
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
